molecular formula C18H17NO5 B11087469 2-(4-ethoxy-3-methoxyphenyl)-3-nitro-2H-chromene

2-(4-ethoxy-3-methoxyphenyl)-3-nitro-2H-chromene

Cat. No.: B11087469
M. Wt: 327.3 g/mol
InChI Key: SGTSHXIECYBUIG-UHFFFAOYSA-N
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Description

2-(4-ethoxy-3-methoxyphenyl)-3-nitro-2H-chromene is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This particular compound features a chromene core substituted with ethoxy, methoxy, and nitro groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 2-(4-ethoxy-3-methoxyphenyl)-3-nitro-2H-chromene typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-ethoxy-3-methoxybenzaldehyde with nitromethane in the presence of a base to form the corresponding nitrostyrene intermediate. This intermediate then undergoes cyclization under acidic conditions to yield the desired chromene compound. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity .

Chemical Reactions Analysis

2-(4-ethoxy-3-methoxyphenyl)-3-nitro-2H-chromene undergoes various chemical reactions, including:

Scientific Research Applications

2-(4-ethoxy-3-methoxyphenyl)-3-nitro-2H-chromene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments

Mechanism of Action

The mechanism of action of 2-(4-ethoxy-3-methoxyphenyl)-3-nitro-2H-chromene involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects. The chromene core can also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

2-(4-ethoxy-3-methoxyphenyl)-3-nitro-2H-chromene can be compared with other similar compounds such as:

Properties

Molecular Formula

C18H17NO5

Molecular Weight

327.3 g/mol

IUPAC Name

2-(4-ethoxy-3-methoxyphenyl)-3-nitro-2H-chromene

InChI

InChI=1S/C18H17NO5/c1-3-23-16-9-8-13(11-17(16)22-2)18-14(19(20)21)10-12-6-4-5-7-15(12)24-18/h4-11,18H,3H2,1-2H3

InChI Key

SGTSHXIECYBUIG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C(=CC3=CC=CC=C3O2)[N+](=O)[O-])OC

Origin of Product

United States

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